molecular formula C20H22N4O5S B3008331 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide CAS No. 1190755-23-7

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide

Cat. No.: B3008331
CAS No.: 1190755-23-7
M. Wt: 430.48
InChI Key: XPKLBMFMLPNHGY-UHFFFAOYSA-N
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Description

The propanamide side chain is linked to a 4-sulfamoylphenethyl group, introducing a sulfonamide moiety known for enhancing solubility and bioactivity. The sulfamoyl group may act as a hydrogen-bond donor/acceptor, influencing target selectivity (e.g., enzymes like carbonic anhydrase) . The benzodiazepine scaffold is historically associated with central nervous system (CNS) activity, but the sulfamoylphenethyl substituent suggests divergent applications, possibly in oncology or inflammation.

Properties

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c21-30(28,29)14-7-5-13(6-8-14)11-12-22-18(25)10-9-17-20(27)23-16-4-2-1-3-15(16)19(26)24-17/h1-8,17H,9-12H2,(H,22,25)(H,23,27)(H,24,26)(H2,21,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKLBMFMLPNHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide is a complex organic molecule that belongs to the class of benzodiazepines. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H21N5O3C_{18}H_{21}N_{5}O_{3}, with a molecular weight of 355.4 g/mol. Its structure features a benzodiazepine core fused with a sulfonamide group, which is critical for its biological activity.

Property Value
Molecular FormulaC18H21N5O3
Molecular Weight355.4 g/mol
IUPAC NameThis compound
InChI KeyGYMVPYBAQAGKQO-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzodiazepines can induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the inflammatory response. In vitro studies have demonstrated that similar compounds can significantly reduce the production of inflammatory mediators .

The biological activity is primarily mediated through interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptors associated with neurotransmission and inflammation.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of similar benzodiazepine derivatives on human cancer cell lines. The results indicated that these compounds exhibited cytotoxic effects by inducing apoptosis through mitochondrial pathways . The study highlighted the potential for developing new anticancer agents based on this scaffold.

Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of benzodiazepine derivatives. The study found that these compounds significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a promising avenue for treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name / ID Core Structure Key Substituents Bioactive Moieties Reference
Target Compound Benzo[e][1,4]diazepin-2,5-dione 4-Sulfamoylphenethyl propanamide Sulfonamide, benzodiazepinone -
Y042-6292 () Benzo[1,4]diazepin-2,5-dione 5-Methylindol-1-ylethyl propanamide Indole, benzodiazepinone
Compound 7x () 1,4-Diazepane 3,5-Dichlorophenyl, thiophen-3-ylphenyl Dichlorophenyl, thiophene
Thiazole Derivatives () Thiazole-propanoic acid 2,5-Dimethylphenyl, 4-oxo-thiazolidine Thiazole, carboxylic acid
Coumarin-Benzodiazepine () Benzo[b][1,4]diazepine + coumarin Coumarin-3-yl, tetrazolyl-pyrazolone Coumarin, tetrazole

Pharmacokinetic and Toxicity Considerations

  • Solubility : Target compound > Thiazole derivatives > Y042-6292 > Compound 7x (due to sulfonamide vs. indole/dichlorophenyl).
  • Metabolic Stability : Compound 7x (dichlorophenyl) > Target compound > Y042-6292.
  • Toxicity Risks : Compound 7x’s dichlorophenyl group may pose hepatotoxicity concerns, while the sulfonamide in the target compound could induce hypersensitivity reactions .

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